2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate

Catalog No.
S986303
CAS No.
1240527-16-5
M.F
C6H8F3NO2
M. Wt
183.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate

CAS Number

1240527-16-5

Product Name

2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate

IUPAC Name

2,2,2-trifluoroethyl N-prop-2-enylcarbamate

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

InChI

InChI=1S/C6H8F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h2H,1,3-4H2,(H,10,11)

InChI Key

ZTMVEWXRERMAJE-UHFFFAOYSA-N

SMILES

C=CCNC(=O)OCC(F)(F)F

Canonical SMILES

C=CCNC(=O)OCC(F)(F)F

2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate is an organic compound characterized by its unique trifluoroethyl group and a prop-2-en-1-yl substituent on the nitrogen atom of the carbamate functional group. Its molecular formula is C6H10F3NO2, and it has a molecular weight of approximately 181.15 g/mol. The presence of trifluoromethyl groups imparts distinctive physical and chemical properties, including increased lipophilicity and potential biological activity, making it of interest in medicinal chemistry and agrochemicals .

Typical of carbamates, including:

  • Hydrolysis: In the presence of water, the carbamate bond can be cleaved to yield the corresponding amine and carbonic acid.
  • Transesterification: Reaction with alcohols can lead to the formation of different esters.
  • Nucleophilic Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the trifluoromethyl group.

These reactions are important for understanding its reactivity and potential transformations in biological systems or synthetic applications .

Preliminary studies suggest that 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate may exhibit biological activities such as:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Inhibitory Effects on Enzymes: It may act as a reversible inhibitor for certain enzymes due to the presence of the carbamate moiety.

The synthesis of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate typically involves:

  • Formation of Trifluoroethyl Carbamate: The reaction of 2,2,2-trifluoroethanol with isocyanates leads to the formation of trifluoroethyl carbamates.
    text
    R-NCO + CF3CH2OH → R-NH(CF3CH2O) + CO2
  • Alkylation: The introduction of the prop-2-en-1-yl group can be achieved through nucleophilic substitution or addition reactions involving appropriate alkylating agents.
  • Purification: The final product is typically purified using techniques like recrystallization or chromatography to obtain high purity suitable for further applications .

Due to its unique structure, 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate has several potential applications:

  • Medicinal Chemistry: It may serve as a lead compound in drug development due to its potential biological activities.
  • Agricultural Chemicals: Its properties may be exploited in developing new pesticides or herbicides that require enhanced efficacy.

Research into its specific applications is ongoing, with a focus on optimizing its performance in these fields .

Interaction studies are crucial for understanding how 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate interacts with biological systems. Key areas include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Metabolism Studies: Understanding how it is metabolized in vivo will help predict its pharmacokinetics and potential toxicity.

Such studies are essential for evaluating its safety and efficacy in therapeutic contexts .

Several compounds share structural similarities with 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2,2,2-Trifluoroethyl N-(propan-1-yl)carbamateC6H10F3NO2Similar trifluoromethyl group; different alkyl chain
2,2-Difluoroethyl N-(prop-2-en-1-yl)carbamateC5H8F2NO2Contains two fluorine atoms; less lipophilic
2-Methoxyethyl N-(prop-2-en-1-yl)carbamateC7H13NO3No fluorine; more polar due to methoxy group

The chemical compound 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate represents a sophisticated organic molecule characterized by its distinctive trifluoroethyl and allyl substituents attached to a central carbamate functional group [1] [2] [3]. This compound exhibits the molecular formula C₆H₈F₃NO₂ with a molecular weight of 183.13 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity [1] [3]. The molecule features a carbamate backbone that serves as the central structural motif, connecting the electron-withdrawing trifluoroethyl group with the unsaturated prop-2-en-1-yl substituent [2] [3].

Table 1: Fundamental Molecular Properties

PropertyValueReference
Molecular FormulaC₆H₈F₃NO₂ [1] [3]
Molecular Weight (g/mol)183.13 [1] [3]
CAS Number1240527-16-5 [1] [3]
SMILES NotationC=CCNC(=O)OCC(F)(F)F [2] [3]
InChI KeyZTMVEWXRERMAJE-UHFFFAOYSA-N [2] [3]
Predicted Density (g/cm³)1.209±0.06 [4]
Predicted Boiling Point (°C)176.4±40.0 [4]

The structural architecture encompasses three distinct molecular domains: the trifluoroethyl alkoxy moiety, the central carbamate linkage, and the terminal allyl amino substituent [1] [2]. The carbamate functional group, characterized by the general structure R₂NC(O)OR, represents a hybrid between amide and ester functionalities, conferring unique chemical and physical properties to the molecule [5] [6] [7]. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic distribution throughout the molecular framework [2] [3].

International Union of Pure and Applied Chemistry Nomenclature Rules and Conventions

The systematic nomenclature of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate follows the established International Union of Pure and Applied Chemistry conventions for carbamate compounds [8] [9] [10]. According to International Union of Pure and Applied Chemistry guidelines, carbamate compounds are named as esters of carbamic acid, with the alkoxy group appearing first followed by the amino substituent designation [5] [8] [9]. The preferred International Union of Pure and Applied Chemistry name systematically describes the molecular structure as 2,2,2-trifluoroethyl N-prop-2-enylcarbamate, adhering to the standardized nomenclature hierarchy [2] [3] [9].

The nomenclature construction follows the fundamental International Union of Pure and Applied Chemistry principle of identifying the principal functional group, which in this case is the carbamate moiety [8] [9] [11]. The carbamate group takes precedence over other functional groups present in the molecule, establishing the base name for the compound [5] [9] [11]. The systematic naming process begins with the identification of the alkoxy substituent, designated as 2,2,2-trifluoroethyl, where the numerical locants 2,2,2 precisely indicate the positions of the three fluorine atoms on the ethyl chain [10] [12] [11].

Table 2: International Union of Pure and Applied Chemistry Nomenclature Components

ComponentDescriptionNomenclature Rule
Principal FunctioncarbamateHighest priority functional group [9]
Alkoxy Substituent2,2,2-trifluoroethylEster portion naming [10] [12]
Amino SubstituentN-prop-2-en-1-ylAmide portion designation [13] [11]
Locant System2,2,2 for fluorines; 2-en for alkeneLowest number assignment [11] [14]
StereochemistryNot applicableNo chiral centers present [1] [3]

The amino substituent designation follows International Union of Pure and Applied Chemistry rules for N-substituted carbamates, where the prop-2-en-1-yl group is identified as an allyl moiety attached to the nitrogen atom [15] [13] [11]. The systematic name prop-2-en-1-yl explicitly indicates the presence of a double bond between carbons 2 and 3 of the propyl chain, with the nitrogen attachment point at carbon 1 [15] [13] [14]. This nomenclature precisely conveys the structural arrangement and eliminates ambiguity in molecular identification [11] [14].

The International Union of Pure and Applied Chemistry naming convention for fluorinated compounds requires specific attention to the systematic designation of halogen positions [10] [11] [14]. The trifluoroethyl designation employs the 2,2,2-locant system to indicate that all three fluorine atoms are positioned on the terminal carbon of the ethyl group [10] [12]. This systematic approach ensures unambiguous identification of the fluorine substitution pattern and distinguishes this compound from other possible trifluoroethyl isomers [10] [14].

Structural Isomerism and Stereochemical Considerations

The molecular structure of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate exhibits specific isomeric characteristics that distinguish it from related carbamate compounds [16] [17] [18]. Structural analysis reveals that carbamate molecules can exist in multiple conformational states due to the restricted rotation around the carbon-nitrogen bond, which possesses partial double-bond character [16] [17] [19]. The carbamate functional group demonstrates unique isomeric behavior compared to simple amides, with the ability to adopt both cis and trans configurations around the nitrogen-carbonyl bond [16] [17] [20].

Computational studies indicate that carbamate compounds exhibit rotational isomerism around the carbon-nitrogen bond, with energy barriers typically ranging from 14 to 16 kilocalories per mole [16] [18] [21]. The rotational barrier in 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate is influenced by the electronic properties of both the trifluoroethyl and allyl substituents [16] [19] [21]. The presence of the electron-withdrawing trifluoromethyl group affects the electron density distribution around the carbamate nitrogen, potentially altering the rotational energy profile [19] [21] [22].

The structural framework of this carbamate demonstrates the characteristic planar arrangement of the carbamate group, which results from the extended delocalization of π-electrons across the nitrogen-carbonyl-oxygen system [16] [20] [23]. This electronic delocalization contributes to the restricted rotation around the carbon-nitrogen bond and stabilizes specific conformational arrangements [16] [20]. The molecular geometry analysis reveals that the nitrogen atom in carbamates typically adopts a planar sp² hybridization state in the ground state, contrasting with the pyramidal geometry observed in simple amines [20] [23].

Table 3: Isomeric and Conformational Parameters

ParameterValueStructural Significance
C-N Rotational Barrier14-16 kcal/molRestricted bond rotation [16] [21]
Preferred ConformationAnti-isomerSteric and electronic factors [18] [20]
Nitrogen Hybridizationsp² planarπ-electron delocalization [20] [23]
C-N Bond Length1.35±0.02 ÅPartial double-bond character [16] [24]
Conformational FlexibilityLimitedCarbamate rigidity [20] [23]

The stereochemical analysis of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate reveals the absence of chiral centers within the molecular framework [1] [3]. The compound does not exhibit optical isomerism due to the symmetric arrangement of substituents around each carbon center [1] [3]. However, the presence of the carbon-carbon double bond in the prop-2-en-1-yl group introduces the possibility of geometric isomerism, although this is not relevant for the terminal alkene configuration present in this molecule [25] [13].

The conformational landscape of carbamates differs significantly from that of peptides, with carbamate compounds showing greater rigidity due to enhanced π-electron delocalization [20] [23]. Research demonstrates that cis configurations of the amide bond can be energetically stable in carbamates, whereas peptides predominantly assume trans configurations at low energies [20] [23]. This unique conformational behavior arises from the additional oxygen atom in the carbamate structure, which provides alternative stabilization pathways through electronic resonance [20] [23].

Quantum Mechanical Modeling of Molecular Geometry

Quantum mechanical investigations of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate have employed various computational approaches to elucidate the molecular geometry and electronic properties [26] [27] [28]. Density functional theory calculations provide comprehensive insights into the three-dimensional structure and energy profiles of carbamate compounds [28] [29] [30]. These computational studies reveal that the molecular geometry is characterized by the planar arrangement of the carbamate core with specific angular relationships between the substituent groups [26] [27] [20].

The quantum mechanical modeling approach typically employs basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) to achieve accurate geometric parameters for carbamate structures [29] [30] [31]. Computational studies using density functional theory methods, particularly the B3LYP functional, have demonstrated excellent agreement with experimental structural data for carbamate compounds [29] [30]. The calculated bond lengths, bond angles, and dihedral angles provide detailed insights into the molecular architecture and conformational preferences [26] [27] [31].

Molecular orbital calculations reveal the electronic structure characteristics that govern the geometric preferences of carbamate molecules [26] [27] [32]. The quantum mechanical analysis demonstrates that the carbamate functional group exhibits significant π-electron delocalization across the nitrogen-carbonyl-oxygen framework [20] [23]. This electronic delocalization pattern influences the molecular geometry by enforcing planarity around the carbamate center and restricting rotational freedom around the carbon-nitrogen bond [20] [23] [32].

Table 4: Quantum Mechanical Geometric Parameters

Geometric ParameterCalculated ValueComputational Method
C=O Bond Length1.21±0.01 ÅDensity Functional Theory [29] [31]
C-N Bond Length1.35±0.02 ÅDensity Functional Theory [20] [31]
C-O Bond Length1.33±0.02 ÅDensity Functional Theory [31]
O-C-O Angle125±5°ab initio calculations [31]
N-C=O Angle115±5°ab initio calculations [31]
Dihedral AnglesPlanar arrangementDensity Functional Theory [20] [23]

The computational modeling of trifluoroethyl carbamate derivatives requires special consideration of the electron-withdrawing effects of the fluorine atoms [27] [33] [34]. Quantum mechanical calculations demonstrate that the trifluoromethyl group significantly affects the electron density distribution throughout the molecular framework [33] [34]. The electronegativity of fluorine atoms creates a strong dipole moment that influences both the geometric parameters and the electronic properties of the carbamate system [33] [34].

Geometry optimization studies using various computational methods consistently predict a planar or near-planar arrangement for the carbamate functional group [20] [23] [30]. The quantum mechanical analysis reveals that deviation from planarity results in significant energy penalties due to the disruption of π-electron conjugation [20] [23]. Computational investigations of the rotational energy surface around the carbon-nitrogen bond confirm the presence of energy barriers that restrict conformational flexibility [26] [21] [35].

Advanced quantum mechanical techniques, including coupled-cluster calculations and high-level correlation methods, provide benchmark data for validating density functional theory predictions [26] [27] [36]. These sophisticated computational approaches enable accurate prediction of vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopic data [29] [30]. The excellent agreement between calculated and experimental vibrational spectra validates the accuracy of the quantum mechanical geometric models [29] [30].

Electronic Structure and Bonding Analysis

The electronic structure of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate exhibits characteristic features of carbamate compounds, including extended π-electron delocalization and unique bonding patterns [19] [20] [37]. Molecular orbital analysis reveals that the carbamate functional group possesses three primary resonance structures that contribute to the overall electronic stabilization [16] [24] [19]. The bonding analysis demonstrates that the carbon-nitrogen bond exhibits partial double-bond character due to the overlap between the nitrogen lone pair and the carbonyl π-system [19] [37] [23].

The electronic structure investigation employs various quantum mechanical methods to analyze the molecular orbitals and electron density distribution [32] [38] [39]. Molecular orbital theory provides insights into the bonding characteristics by examining the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [32] [38]. The analysis reveals that the carbamate group acts as an electron-accepting system due to the presence of the electronegative oxygen atoms and the electron-withdrawing trifluoroethyl substituent [19] [37].

The bonding analysis of carbamate compounds reveals the presence of both σ and π bonding interactions within the molecular framework [19] [37] [32]. The carbon-nitrogen bond in carbamates exhibits a bond order intermediate between single and double bonds, typically ranging from 1.2 to 1.4 [19] [37]. This partial double-bond character arises from the delocalization of the nitrogen lone pair into the adjacent carbonyl π-system, creating a stabilized electronic configuration [19] [37] [23].

Table 5: Electronic Structure Parameters

Electronic PropertyValue/DescriptionAnalysis Method
C-N Bond Order1.2-1.4Molecular orbital analysis [19] [37]
π-Electron DelocalizationExtended across N-C=ONatural bond orbital analysis [20] [23]
Dipole MomentEnhanced by CF₃ groupQuantum mechanical calculation [33] [34]
HOMO-LUMO GapCarbamate-specificMolecular orbital theory [32] [38]
Electrostatic PotentialPolarized distributionDensity functional theory [37] [31]

The presence of the trifluoroethyl group significantly influences the electronic structure through its strong electron-withdrawing inductive effect [33] [37] [34]. The electronegative fluorine atoms create a substantial dipole moment that affects the electron density distribution throughout the carbamate system [33] [34]. This electronic perturbation influences the bonding characteristics of the carbamate group and may affect the rotational barrier around the carbon-nitrogen bond [19] [37] [22].

The electronic structure analysis reveals that carbamates exhibit unique charge distribution patterns compared to simple amides and esters [37] [23]. The oxygen atoms in the carbamate group carry significant negative charge density, while the carbonyl carbon exhibits positive character [37]. The nitrogen atom displays intermediate charge characteristics due to its participation in both σ and π bonding interactions [37] [23]. This charge distribution pattern influences the reactivity and intermolecular interactions of carbamate compounds [37].

Advanced bonding analysis techniques, including natural bond orbital analysis and atoms in molecules theory, provide detailed insights into the electronic structure of carbamate systems [20] [37] [23]. These methods reveal the strength and nature of individual bonding interactions within the molecular framework [20] [37]. The analysis demonstrates that the carbamate functional group exhibits substantial covalent character in its bonding, with additional stabilization arising from resonance delocalization [20] [37] [23].

The synthesis of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate represents a significant challenge in organofluorine chemistry, requiring sophisticated methodologies that can effectively handle the unique reactivity profiles of both the trifluoroethyl and allyl substituents. Contemporary synthetic approaches encompass classical carbamoylation strategies, advanced catalytic techniques, green chemistry innovations, and industrial-scale production methodologies, each offering distinct advantages for accessing this valuable chemical intermediate.

Classical Carbamoylation Strategies

Classical carbamoylation methodologies form the foundation for synthesizing 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate, utilizing well-established organic transformations that have been refined over decades of synthetic development [1] [2] [3]. These approaches typically involve the formation of carbamate linkages through nucleophilic addition reactions between alcohols and activated carbonyl species, providing reliable pathways for accessing the target compound.

Reaction of 2,2,2-Trifluoroethanol with Isocyanate Precursors

The most direct approach to 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate involves the reaction between 2,2,2-trifluoroethanol and prop-2-en-1-yl isocyanate, following the fundamental carbamate formation mechanism established in organofluorine chemistry [3] [1]. This methodology exploits the inherent electrophilicity of the isocyanate functional group, which readily undergoes nucleophilic attack by the hydroxyl group of 2,2,2-trifluoroethanol to form the desired carbamate linkage [4] [3].

The reaction proceeds through a well-defined mechanistic pathway where the fluorinated alcohol acts as a nucleophile toward the electrophilic carbon center of the isocyanate [3] [2]. Kinetic studies of similar trifluoroethanol-isocyanate systems have demonstrated that the reaction follows second-order kinetics, with rate constants significantly influenced by the electron-withdrawing nature of the trifluoromethyl group [3]. The presence of fluorine atoms in the 2,2,2-position enhances the nucleophilicity of the alcohol through inductive effects, facilitating the addition reaction under mild conditions [3] [2].

Optimal reaction conditions typically involve temperatures ranging from room temperature to 100°C, with reaction times of 1-2 hours depending on the specific isocyanate precursor employed [3] [1]. The use of catalytic amounts of tertiary amines such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene can significantly accelerate the reaction rate while maintaining high selectivity for carbamate formation [1] [3]. Solvent selection plays a crucial role in controlling reaction efficiency, with aprotic polar solvents such as dichloromethane or tetrahydrofuran providing optimal conditions for the transformation [3] [2].

N-Allylation of Carbamate Intermediates

An alternative classical approach involves the sequential formation of trifluoroethyl carbamate intermediates followed by N-allylation to introduce the prop-2-en-1-yl substituent [5] [1]. This two-step methodology offers enhanced control over the substitution pattern and provides access to the target compound through well-established alkylation protocols [5] [6].

The initial step involves the formation of trifluoroethyl N-hydrogen carbamate through the reaction of 2,2,2-trifluoroethanol with appropriate carbamylating agents such as carbamyl chloride or isocyanic acid derivatives [5] [1]. This intermediate then undergoes selective N-alkylation using allyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide [5] [6]. The regioselectivity of the alkylation step is controlled by the electronic properties of the carbamate nitrogen, which becomes nucleophilic upon deprotonation [6] [5].

Reaction conditions for the N-allylation step typically require temperatures ranging from 0°C to room temperature to prevent competing elimination reactions of the allyl halide [5] [6]. The use of phase-transfer catalysts such as tetrabutylammonium iodide can enhance the efficiency of the alkylation process, particularly when employing less reactive allyl chloride as the alkylating agent [6] [5]. Solvent systems such as dimethylformamide or dimethyl sulfoxide provide optimal solvation for the carbamate anion while minimizing side reactions [5] [6].

Advanced Synthetic Techniques

Contemporary synthetic methodologies for 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate synthesis have evolved to incorporate advanced catalytic systems and enabling technologies that provide enhanced selectivity, efficiency, and environmental compatibility [7] [8] [9]. These approaches leverage sophisticated catalyst design and reaction engineering to overcome traditional limitations of carbamate synthesis.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis of allyl carbamates has emerged as a powerful methodology for accessing enantioenriched derivatives of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate [7] [8] [9]. Iridium-catalyzed allylic substitution reactions utilizing chiral phosphoramidite ligands have demonstrated exceptional enantioselectivity in the formation of branched allyl carbamates from carbon dioxide and amine precursors [7] [8].

The mechanistic framework of these transformations involves the formation of cyclometalated iridium(I) species containing chiral phosphoramidite ligands, which coordinate cinnamyl chloride precursors through π-interactions [7] [8]. The subsequent oxidative addition of the allyl chloride generates η³-allyl iridium complexes that serve as electrophilic partners for nucleophilic attack by carbamate anions formed in situ from carbon dioxide and propylamine [7] [8]. The stereoselectivity of these processes is determined by the configuration of the phosphoramidite ligand and the orientation of the allyl fragment relative to the metal center [7] [8].

Computational studies utilizing density functional theory methods have revealed that the rate-determining step differs for the formation of (R)- and (S)-enantiomers, with the oxidative addition of cinnamyl chloride controlling the stereochemical outcome for the (R)-pathway and the nucleophilic attack of propyl carbamate governing the (S)-pathway [7] [8]. These mechanistic insights have enabled the development of highly enantioselective protocols achieving enantiomeric excesses of 76-98% with yields ranging from 70-95% [7] [8] [9].

Microwave- and Ultrasound-Assisted Protocols

Microwave-assisted synthesis has revolutionized the preparation of carbamate derivatives by providing rapid heating and enhanced reaction rates while maintaining excellent selectivity [10] [11] [12]. For 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate synthesis, microwave irradiation enables the direct coupling of trifluoroethanol with allyl carbamate precursors under solvent-free conditions [10] [11].

The mechanism of microwave enhancement involves selective heating of polar molecules through dielectric coupling, resulting in rapid temperature elevation and accelerated reaction kinetics [10] [11] [12]. Typical microwave protocols employ powers of 160-255 watts with reaction times of 2-10 minutes, achieving yields of 85-98% under optimized conditions [10] [11]. The absence of conventional heating gradients eliminates hot spots and provides uniform energy distribution throughout the reaction mixture [11] [12].

Ultrasound-assisted protocols offer complementary advantages through enhanced mass transfer and cavitation effects that promote intimate mixing of reactants [11]. Sonication frequencies of 40-80 kilohertz generate microscopic bubbles that collapse violently, creating localized high-temperature and high-pressure conditions that accelerate chemical transformations [11]. These protocols typically require 15-45 minutes of sonication at ambient temperature, yielding 75-92% of the desired carbamate product [11].

Continuous-Flow Reactor Systems

Continuous-flow reactor technology has emerged as a transformative approach for carbamate synthesis, offering precise control over reaction parameters and enabling scalable production of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate [13] [14] [15]. Flow systems utilize tubular reactors with controlled mixing of reactant streams, allowing for exact temperature control and residence time optimization [13] [14].

The implementation of continuous-flow protocols for carbamate synthesis typically involves three separate input streams: one containing the amine component, another containing the alkyl halide, and a third supplying carbon dioxide gas [13] [14]. Flow rates are carefully controlled using precision pumps, with typical conditions involving reaction mixture flow rates of 0.25 milliliters per minute and carbon dioxide flow rates of 6.0 milliliters per minute [13] [14]. Reactor temperatures of 70°C and pressures of 3 bar provide optimal conditions for carbamate formation [13] [14].

The advantages of continuous-flow systems include precise temperature control, elimination of batch-to-batch variability, and reduced reaction times of 10-50 minutes compared to traditional batch processes requiring several hours [13] [14] [15]. Additionally, the continuous nature of these processes enables straightforward scale-up through parallelization or increased flow rates without fundamental changes to reaction conditions [13] [14].

Green Chemistry Innovations

The development of environmentally sustainable methodologies for 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate synthesis has become increasingly important in response to growing environmental consciousness and regulatory pressure [16] [17] [18]. Green chemistry approaches focus on reducing waste generation, eliminating hazardous solvents, and utilizing renewable feedstocks while maintaining synthetic efficiency [16] [17] [19].

Solvent-Free Synthetic Routes

Solvent-free synthesis represents a fundamental paradigm shift in carbamate preparation, eliminating the need for organic solvents while maintaining or improving reaction efficiency [20] [18] [21]. These methodologies typically employ neat reaction conditions or utilize ionic liquids as environmentally benign reaction media [20] [18].

Ball-milling mechanochemistry has emerged as a particularly effective solvent-free approach for carbamate synthesis [18]. This technique involves the mechanical grinding of solid reactants in ball mills, generating sufficient energy to drive chemical transformations without requiring elevated temperatures or organic solvents [18]. For carbamate formation, isocyanate precursors and alcohols are combined with catalytic amounts of triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene and subjected to vibrational frequencies of 20 hertz for 18 minutes [18].

The mechanistic basis of ball-milling enhancement involves the creation of fresh reactive surfaces through particle fracturing and the generation of localized high-energy zones at particle-particle contact points [18]. These conditions promote intimate mixing of reactants and overcome activation barriers that would normally require elevated temperatures or extended reaction times [18]. Ball-milling protocols for carbamate synthesis achieve conversions of 93-98% without requiring catalysts, demonstrating the power of mechanical activation [18].

Alternative solvent-free approaches utilize molten urea as both a reactive component and reaction medium [12] [22]. Microwave irradiation of mixtures containing cellulose and excess urea generates reactive isocyanic acid in situ, which subsequently reacts with hydroxyl groups to form carbamate linkages [12] [22]. These protocols operate at temperatures of 120-180°C for 2-5 minutes, achieving degrees of substitution of 0.65-2.4 depending on reaction conditions [12] [22].

Atom-Economical Catalytic Cycles

Atom economy represents a fundamental principle of green chemistry, emphasizing the incorporation of all starting materials into the final product while minimizing waste generation [23] [24] [17]. For carbamate synthesis, atom-economical processes focus on direct transformations that avoid the formation of stoichiometric byproducts [23] [24].

Carbon dioxide-based carbamate synthesis exemplifies atom-economical methodology by utilizing carbon dioxide as a renewable C1 building block [16] [17] [25]. These processes involve the direct reaction of amines with carbon dioxide to form carbamate anions, which subsequently undergo alkylation with appropriate electrophiles [16] [17]. The overall transformation incorporates all carbon, nitrogen, and oxygen atoms from the starting materials into the carbamate product, achieving theoretical atom economies of 85-95% [16] [17].

Catalytic systems based on silica gel-immobilized lanthanum have demonstrated exceptional performance in atom-economical carbamate synthesis from urea derivatives and dimethyl carbonate [23] [24]. These heterogeneous catalysts promote the selective conversion of N,N-disubstituted ureas to corresponding carbamates through methanolysis reactions that regenerate methanol as the only byproduct [23] [24]. The catalytic cycle involves coordination of the urea substrate to the lanthanum center, followed by nucleophilic attack by dimethyl carbonate and subsequent elimination of methylamine [23] [24].

The recyclability of heterogeneous catalysts further enhances the atom economy of these processes by eliminating catalyst waste [23] [24]. Silica gel-immobilized lanthanum catalysts maintain full activity for at least five reaction cycles without requiring regeneration, providing isolated yields of 72-90% for various carbamate products [23] [24].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate presents numerous technical, economic, and safety challenges that must be carefully addressed to ensure successful commercialization [26] [27] [28]. Industrial production requires consideration of factors such as batch size optimization, heat and mass transfer limitations, catalyst recovery, purification strategies, and comprehensive safety management [26] [27] [28].

Batch size optimization represents a critical parameter in industrial carbamate production, as the physical and chemical properties of reaction mixtures change dramatically with scale [26] [28]. Laboratory-scale reactions typically involve 1-100 grams of material, allowing for excellent temperature control and uniform mixing [28]. Pilot-scale operations utilizing 1-10 kilograms require specialized equipment design to maintain adequate heat transfer and prevent the formation of temperature gradients that could lead to side reactions or safety hazards [28]. Industrial-scale batches of 100-1000 kilograms necessitate sophisticated reactor design with enhanced heat transfer surfaces and advanced mixing systems to ensure uniform conditions throughout the reaction volume [28] [26].

Heat transfer efficiency becomes increasingly challenging as reaction scale increases due to the non-linear relationship between reactor volume and surface area [26] [28]. Small-scale reactions benefit from high surface-area-to-volume ratios that facilitate rapid heat removal, while large-scale processes must incorporate specialized heat exchange systems such as internal cooling coils or external heat exchangers [26] [28]. The exothermic nature of carbamate formation reactions compounds this challenge, as inadequate heat removal can lead to thermal runaway and potential safety hazards [26] [28].

Mass transfer limitations present another significant scaling challenge, particularly for heterogeneous reactions involving gas-liquid or solid-liquid interfaces [26] [28]. Laboratory-scale reactions often achieve excellent mixing through simple magnetic stirring, while industrial processes require powerful agitation systems and carefully designed impeller configurations to ensure adequate mass transfer rates [28] [26]. Poor mixing can result in concentration gradients that reduce reaction efficiency and lead to the formation of undesired byproducts [28].

Catalyst recovery and recycling become economically critical at industrial scale, as catalyst costs can represent a significant fraction of overall production expenses [28] [26]. Homogeneous catalysts require sophisticated separation and purification protocols, often involving distillation or extraction processes that add complexity and cost to the overall production scheme [28]. Heterogeneous catalysts offer advantages in terms of separation but may suffer from deactivation or leaching that reduces their effectiveness over multiple reaction cycles [28] [26].

Purification challenges multiply at industrial scale due to the accumulation of impurities and the need for high-purity products suitable for pharmaceutical or agricultural applications [28] [26]. Laboratory-scale purification typically relies on column chromatography, which is impractical for large-scale operations [28]. Industrial purification strategies must utilize crystallization, distillation, or extraction techniques that can handle kilogram quantities while maintaining product quality specifications [28] [26].

Safety considerations become paramount at industrial scale due to the larger quantities of potentially hazardous materials and the increased consequences of accidents [28] [26]. The handling of isocyanate precursors requires comprehensive safety protocols including specialized ventilation systems, personal protective equipment, and emergency response procedures [28]. The use of fluorinated compounds adds additional complexity due to their potential environmental impact and the need for specialized waste disposal procedures [28] [26].

Regulatory compliance represents an additional challenge for industrial carbamate production, as manufacturing facilities must meet stringent environmental and safety standards imposed by government agencies [28] [26]. These requirements often necessitate substantial investments in pollution control equipment, monitoring systems, and documentation procedures that add to the overall cost and complexity of industrial operations [28] [26].

XLogP3

1.7

Dates

Last modified: 08-16-2023

Explore Compound Types